6-Chlorobenzo[B]thiophen-3(2H)-one
Description
Contextual Significance of Benzo[b]thiophene Scaffolds in Modern Chemical and Biological Research
Benzo[b]thiophenes, bicyclic compounds consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, are of significant interest in medicinal chemistry. nih.govnitk.ac.in Their structural similarity to biologically active molecules makes them ideal candidates for the development of new therapeutic agents. nih.gov The benzo[b]thiophene core is found in a wide array of compounds exhibiting diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, anti-tubercular, anti-diabetic, and anticonvulsant properties. nih.govnih.gov
The versatility of the benzo[b]thiophene scaffold has led to the development of numerous clinical drugs with high therapeutic potency. nih.gov For instance, Raloxifene, a selective estrogen receptor modulator (SERM) based on a benzo[b]thiophene structure, is used for the prevention and treatment of osteoporosis in postmenopausal women. nitk.ac.inmdpi.com Another example is Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma. researchgate.net The sustained interest in this scaffold stems from the continuous discovery of new biological targets and the potential for chemical modification to optimize activity and reduce toxicity. nih.gov Researchers are actively exploring new synthetic methods to create diverse libraries of benzo[b]thiophene derivatives for screening against various diseases. researchgate.netorganic-chemistry.org
Structural Framework and Key Features of 6-Chlorobenzo[b]thiophen-3(2H)-one
This compound is a derivative of the benzo[b]thiophene core. Its structure is characterized by a benzo[b]thiophene backbone with a chlorine atom substituted at the 6-position of the benzene ring and a ketone group at the 3-position of the thiophene ring. The "(2H)" designation indicates that the carbon atom at the 2-position is saturated with two hydrogen atoms.
The presence of the chlorine atom, an electron-withdrawing group, at the 6-position significantly influences the electronic properties of the molecule. This can affect its reactivity and its interactions with biological targets. The ketone group at the 3-position provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives.
Below is a table summarizing the key structural and chemical properties of the parent compound, benzo[b]thiophene.
| Property | Value |
| Chemical Formula | C₈H₆S |
| Molecular Weight | 134.198 g/mol |
| IUPAC Name | Benzo[b]thiophene |
| Synonyms | Thianaphthene, Benzothiofuran |
| CAS Number | 95-15-8 |
This data is for the parent compound Benzo[b]thiophene. nist.gov
Overview of Academic Research Trajectories for this compound and its Analogues
Research involving this compound and its analogues has primarily focused on the synthesis of new derivatives and the evaluation of their biological activities. The core structure serves as a versatile starting material for creating more complex molecules. For example, the related compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride, has been used as a precursor to synthesize various heterocyclic compounds like thiadiazoles, oxadiazoles, and pyrazoles, which have shown promising antibacterial, antifungal, and anti-inflammatory properties. nitk.ac.innih.govmanipal.edu
Studies have explored the synthesis of various derivatives by modifying the functional groups on the benzo[b]thiophene scaffold. For instance, the synthesis of 6-chlorobenzo[b]thiophene-2-carboxylic acid and its subsequent conversion to acylhydrazone derivatives has been investigated for developing new antimicrobial agents against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov The introduction of different substituents at various positions of the benzo[b]thiophene ring allows for the fine-tuning of the compound's biological activity. nih.gov
The following table provides a glimpse into the types of analogues synthesized from chloro-substituted benzo[b]thiophenes and their investigated applications.
| Analogue Class | Starting Material | Investigated Application |
| Thiadiazoles, Oxadiazoles, Pyrazoles | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | Antibacterial, Antifungal, Anti-inflammatory |
| Acylhydrazones | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | Antimicrobial (against MRSA) |
| Benzo[b]thiophene 1,1-dioxides | Benzo[b]thiophene derivatives | STAT3 inhibitors for cancer therapy |
| 3-Halobenzo[b]thiophenes | 2-Alkynyl thioanisoles | Antibacterial, Antifungal |
This focused research highlights the strategic importance of the 6-chloro substitution in the development of new bioactive molecules derived from the benzo[b]thiophene scaffold.
Classical and Established Synthetic Routes to the Benzo[b]thiophene Core
Traditional approaches to the benzo[b]thiophene framework have laid the groundwork for many of the advanced methods used today. These established routes often rely on the cyclization of appropriately functionalized precursors and intramolecular reactions driven by nucleophilic attack.
Cyclization Reactions of Appropriately Substituted Precursors
The intramolecular cyclization of various aryl sulfides serves as a fundamental strategy for preparing benzo[b]thiophenes. chemicalbook.com One such method involves the oxidative cyclization of α-mercaptocinnamic acid in an alkaline solution of potassium ferricyanide (B76249) or with iodine to yield benzo[b]thiophene. chemicalbook.com Another approach utilizes the cyclization of arylmercapto acetals in the gas phase with a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15 as the catalyst. chemicalbook.com Furthermore, arylthioacetic acid can be cyclized in acetic anhydride (B1165640) to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to produce the benzo[b]thiophene core. chemicalbook.com
A notable example is the synthesis of 3-halobenzo[b]thiophenes starting from 2-iodothioanisole. This two-step process begins with a Sonogashira coupling of the thioanisole (B89551) with a terminal alkyne, followed by an electrophilic cyclization using reagents like I2, ICl, Br2, or N-bromosuccinimide (NBS). nih.gov
Nucleophilic Attack and Intramolecular Cyclization Protocols
Nucleophilic attack followed by intramolecular cyclization is a cornerstone of benzo[b]thiophene synthesis. A one-step process for creating 3-chlorobenzo[b]thiophene-2-carbonyl chlorides involves the reaction of a cinnamic acid with thionyl chloride in the presence of a 4-N,N'-disubstituted aminopyridine. google.com
Another versatile method involves the reaction of aryne precursors with alkynyl sulfides. The reaction proceeds via a nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne, followed by cyclization to the alkyne carbon, ultimately forming the benzo[b]thiophene skeleton. rsc.org
Contemporary and Advanced Synthetic Strategies
Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the synthesis of benzo[b]thiophenes, with a strong emphasis on transition-metal-catalyzed reactions. researchgate.netingentaconnect.comkfupm.edu.sabenthamdirect.com These advanced strategies offer greater control, higher yields, and broader functional group tolerance.
Transition-Metal-Catalyzed Approaches in Benzo[b]thiophene Synthesis
Transition metals, particularly palladium and copper, have become indispensable tools in the synthesis of benzo[b]thiophenes. researchgate.netingentaconnect.comkfupm.edu.sabenthamdirect.com These catalysts facilitate a range of reactions, including cross-coupling, C-H activation, and cyclization, enabling the construction of complex benzo[b]thiophene derivatives. researchgate.netingentaconnect.comkfupm.edu.sabenthamdirect.comacs.org
Palladium catalysis is a powerful method for the functionalization of the benzo[b]thiophene core. nih.gov For instance, palladium-catalyzed decarboxylative coupling reactions of a benzyl (B1604629) ester of benzo[b]thiophene can lead to either C-C coupling or C-H functionalization, depending on the ligand used. nih.gov Triphenylphosphine as a ligand tends to produce a mixture of dearomatized and benzylated products. nih.gov
Palladium(II)-catalyzed oxidative Heck reactions of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates have been developed, showing high C2 selectivity and tolerance for a wide range of functional groups. acs.orgnih.gov Similarly, a palladium(II)-catalyzed direct C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids provides an efficient route to C2-arylated products. acs.org A palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation sequence of 2-(methylthio)phenylacetylenes under aerobic conditions also yields benzothiophene-3-carboxylic esters. nih.gov
A ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl has been used for the completely regioselective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides. lookchem.com
Table 1: Examples of Palladium-Catalyzed Reactions for Benzo[b]thiophene Synthesis and Functionalization
| Reaction Type | Catalyst/Reagents | Starting Material | Product | Yield (%) | Reference |
| Decarboxylative Coupling | Pd(OAc)2, PPh3 | 3-substituted benzo[b]thiophene benzyl ester | Benzylation product | 42 | nih.gov |
| Oxidative Heck Reaction | Pd(OAc)2, AgOAc | Benzo[b]thiophene 1,1-dioxide | (E)-2-styrylbenzo[b]thiophene 1,1-dioxide | 37 | acs.orgnih.gov |
| Direct Arylation | Pd(II) catalyst | Benzo[b]thiophene 1,1-dioxide | C2-arylated benzo[b]thiophene 1,1-dioxide | - | acs.org |
| Oxidative Cyclization | PdI2, KI | 2-(methylthio)phenylacetylene | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 91 | nih.gov |
| C-H Arylation | Pd/C, CuCl | Benzo[b]thiophene | 3-phenylbenzo[b]thiophene | 60 | lookchem.com |
Copper(II)-sulfate has been utilized in electrophilic cyclization reactions to synthesize 3-halo substituted benzo[b]thiophenes. researchgate.net This environmentally friendly method uses sodium halides as the halogen source and ethanol (B145695) as the solvent, resulting in high yields of the desired products. researchgate.net For example, the cyclization of cyclohexyl substituted alkynyl thioanisole with sodium chloride or sodium bromide in the presence of copper(II) sulfate (B86663) gives the corresponding 3-chloro and 3-bromo benzo[b]thiophene derivatives in 90% and 92% yields, respectively. nih.gov
This methodology has been successfully applied to the synthesis of various 3-halobenzo[b]thiophenes with potential antibacterial and antifungal properties. nih.gov
Table 2: Copper(II)-Sulfate-Mediated Synthesis of 3-Halobenzo[b]thiophenes
| Substrate | Halogen Source | Product | Yield (%) | Reference |
| Cyclohexyl substituted alkynyl thioanisole | NaCl | 2-cyclohexyl-3-chlorobenzo[b]thiophene | 90 | nih.gov |
| Cyclohexyl substituted alkynyl thioanisole | NaBr | 2-cyclohexyl-3-bromobenzo[b]thiophene | 92 | nih.gov |
| Substituted propargyl alcohol | NaCl | 2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol | 77 | nih.gov |
| Substituted propargyl alcohol | NaBr | 2-(3-bromobenzo[b]thiophen-2-yl)propan-2-ol | 85 | nih.gov |
An in-depth examination of the synthetic pathways and derivatization of this compound reveals a landscape of versatile chemical transformations. This article focuses exclusively on the methodologies employed to construct and modify this specific heterocyclic scaffold and its related analogues, providing a detailed overview of metal-free cyclization techniques, accelerated microwave-assisted protocols, and various derivatization strategies.
2 Metal-Free Cyclization Methodologies
The synthesis of benzo[b]thiophenes without the use of metal catalysts represents a significant advancement in sustainable and environmentally friendly organic chemistry. chim.it These methods often rely on electrophilic or radical-mediated cyclization reactions, offering efficient routes to the core structure. chim.it
One prominent metal-free approach involves the intramolecular cyclization of α,α′-bis(β-oxodithioesters), which can be achieved in high yields using Brønsted acids like para-toluenesulfonic acid at room temperature. rsc.orgresearchgate.net This method is noted for its chemo- and regioselectivity. rsc.orgresearchgate.net Another effective metal-free strategy for synthesizing benzo[b]thiophenes starts from o-halovinylbenzenes and potassium sulfide, which tolerates a wide array of functional groups. organic-chemistry.org Furthermore, radical annulation processes, initiated by photoredox catalysis using reagents like eosin (B541160) Y under green light irradiation, can produce substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes. organic-chemistry.org The use of alkynes as precursors is a common theme, with electrophilic cyclization of alkynes that have a neighboring nucleophilic sulfur atom being a particularly effective pathway. chim.it
1 Fiesselmann Thiophene Synthesis Applications for Analogues
The Fiesselmann thiophene synthesis is a classic and valuable method for constructing the thiophene ring, which can be adapted for the synthesis of analogues of this compound. This reaction typically involves the condensation of a thioglycolic acid derivative with a β-keto compound or, in a more modern context, the reaction of 2-mercapto acetates with ynones or ynoates. core.ac.uk This latter approach is particularly attractive due to its regiocontrolled assembly of trisubstituted thiophenes under mild conditions. core.ac.uk
A key innovation in this area is the use of ynone trifluoroborate salts in a base-promoted condensation with alkylthiols. This method provides thiophene boronates with complete regiocontrol and in high yields. core.ac.uk The resulting thiophene boronate and carboxylate ester groups serve as orthogonal points of diversity, allowing for subsequent functionalization. The scope of this reaction has been expanded beyond 2-mercapto acetates to include other thiol partners like thioglycolamides and azinemethyl thiols, further broadening its utility in generating a library of diverse thiophene-based structures. core.ac.uk
Table 1: Scope of Thiols in Fiesselmann-type Synthesis
| Thiol Partner | Base/Solvent System | Product Type | Reported Yield |
|---|---|---|---|
| Methyl thioglycolate | Cs₂CO₃, MgSO₄ / MeCN, MeOH | Thiophene-2-carboxylate | Low Conversion |
| Thioglycolamide | t-BuOK / t-BuOH | Thiophene-2-carboxamide | Good |
| Azinemethyl thiols | t-BuOK / t-BuOH | Azinemethyl-substituted thiophene | Good |
| Thiazole derivative thiol | t-BuOK / t-BuOH | Thiazolyl-substituted thiophene | Good |
This table is based on findings from the condensation of various thiols with ynone trifluoroborate salts. core.ac.uk
2 Fischer Indolization for Fused Systems
The Fischer indole (B1671886) synthesis is a powerful and robust reaction for creating indole rings, and its application has been extended to the construction of complex heteroacenes where a thiophene ring is fused to an indole system. nih.govnih.govacs.org This methodology is particularly useful for synthesizing thieno[3,2-b]indole-based compounds. nih.govacs.org
The synthesis often begins with a ketone or aldehyde equivalent of the thiophene portion, which is then reacted with an arylhydrazine in an acidic medium. For instance, the synthesis of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles utilizes a one-pot procedure with the Fischer indolization as the key step. nih.gov The starting materials, 3-aminothieno[3,2-b]benzofuran-2-carboxylates, are themselves prepared from benzofuran-3(2H)-ones, which share a structural resemblance to the this compound core. nih.gov This highlights a viable pathway for constructing elaborate fused systems by reacting a suitably functionalized benzo[b]thiophen-3(2H)-one derivative with various arylhydrazines. nih.govnih.gov The versatility of available arylhydrazines allows for the introduction of diverse substituents onto the resulting fused aromatic system. nih.gov
3 Microwave-Assisted Synthetic Protocols for Accelerated Synthesis
Microwave-assisted synthesis has emerged as a crucial technique for accelerating the synthesis of heterocyclic compounds, including derivatives of benzo[b]thiophene. rsc.orgrsc.orgstrath.ac.uk The use of microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating methods. beilstein-journals.org
A notable application is the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate. rsc.orgrsc.org In the presence of triethylamine (B128534) in DMSO, this reaction proceeds at 130 °C under microwave irradiation, yielding the desired products in as little as 11 minutes with yields ranging from 58–96%. rsc.org This protocol has been successfully applied to the synthesis of various kinase inhibitor scaffolds, demonstrating its utility in medicinal chemistry. rsc.orgstrath.ac.uk Similarly, N,N-dimethylacetimidamide derivatives of benzo[b]thiophene can be prepared in good yields within 2-5 minutes by heating the corresponding cyanoenamines with an excess of DMA-DMA under microwave irradiation. nih.gov These examples underscore the efficiency and power of microwave-assisted protocols in the rapid generation of key benzo[b]thiophene intermediates and final target molecules. rsc.orgnih.gov
Table 2: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
| Substrate (2-halobenzonitrile) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 2-Fluorobenzonitrile | 11 | 96 |
| 5-Chloro-2-fluorobenzonitrile | 11 | 85 |
| 2-Fluoro-5-nitrobenzonitrile | 11 | 78 |
| 2-Chlorobenzonitrile | 11 | 58 |
This table summarizes the results from the microwave-assisted reaction of various 2-halobenzonitriles with methyl thioglycolate. rsc.org
Properties
CAS No. |
52038-75-2 |
|---|---|
Molecular Formula |
C8H5ClOS |
Molecular Weight |
184.64 g/mol |
IUPAC Name |
6-chloro-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H5ClOS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 |
InChI Key |
ATYVCWGPEWFUKW-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=C(S1)C=C(C=C2)Cl |
Canonical SMILES |
C1C(=O)C2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chlorobenzo B Thiophen 3 2h One and Its Derivatives
Application of Directed Metalation in Substituted Benzo[b]thiophene Access
Directed ortho metalation (DoM) represents a potent strategy for the regioselective synthesis of highly substituted aromatic and heteroaromatic systems. wikipedia.orgbaranlab.org This methodology leverages the ability of a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, generating a stabilized organolithium intermediate. This intermediate can then be trapped by a variety of electrophiles, enabling precise functionalization that is often difficult to achieve through classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers. wikipedia.org
The power of the DMG lies in its capacity to coordinate with the lithium cation of the base, thereby increasing the kinetic acidity of the adjacent C-H bond and directing the deprotonation. baranlab.orgorganic-chemistry.org A wide array of functional groups can serve as DMGs, with tertiary amides and carbamates being among the most effective. wikipedia.orgorganic-chemistry.org
In the context of benzo[b]thiophene synthesis, DoM provides a sophisticated route to functionalized precursors. A key approach involves the use of N,N-diethyl-2-(methylsulfanyl)arylamides as starting materials. researchgate.netunblog.fr In this system, the N,N-diethylamide moiety serves as the powerful DMG, while the ortho-methylsulfanyl group provides the necessary sulfur atom and a site for the subsequent cyclization to form the benzo[b]thiophene core.
Research has demonstrated that the treatment of these arylamide precursors with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an appropriate electrophile like an aromatic aldehyde, can initiate a one-pot cascade. This sequence involves directed metalation, ring closure, and condensation to yield complex derivatives such as 2-(arylmethylidene)-1-benzothiophen-3-ones, commonly known as thioaurones. researchgate.net
Furthermore, investigations into the mechanism have revealed the possibility of a novel anionic ortho-Fries rearrangement under DoM conditions. unblog.fr This rearrangement can transform intermediates into (3-hydroxybenzo[b]thiophen-2-yl) ketones, which are valuable building blocks for the synthesis of more complex heterocyclic systems like benzothienopyranones. researchgate.netunblog.fr The chemoselectivity of the reaction—whether it yields thioaurones or the rearranged hydroxy ketone products—can be controlled, highlighting the versatility of the DoM strategy in accessing a diverse range of substituted benzo[b]thiophenes. unblog.fr
The table below summarizes the key components and outcomes of this synthetic approach.
| Precursor Type | Directed Metalation Group (DMG) | Base | Electrophile | Key Product Class | Reference |
|---|---|---|---|---|---|
| N,N-Diethyl-2-(methylsulfanyl)arylamide | -CONEt₂ | LDA | Aromatic Aldehyde | 2-(Arylmethylidene)-1-benzothiophen-3-one (Thioaurone) | researchgate.net |
| (Benzo[b]thiophen-2-yl) alkylate | - | Organolithium Reagent | - (Rearrangement) | (3-Hydroxybenzo[b]thiophen-2-yl) ketone | unblog.fr |
| Aryl O-carbamate | -OCONEt₂ | s-BuLi/TMEDA | Various (e.g., Me₃SiCl) | ortho-Substituted Aryl O-carbamate | uwindsor.ca |
Chemical Reactivity and Mechanistic Studies of 6 Chlorobenzo B Thiophen 3 2h One
Electrophilic and Nucleophilic Reactivity of the Benzo[b]thiophene System
The benzo[b]thiophene system is an aromatic heterocycle with a reactivity that is distinct from its constituent benzene (B151609) and thiophene (B33073) rings. In general, the benzo[b]thiophene nucleus is less reactive towards electrophiles than thiophene but more reactive than benzene. Electrophilic substitution on the parent benzo[b]thiophene typically occurs at the C3 position, and to a lesser extent, the C2 position. However, in 6-Chlorobenzo[b]thiophen-3(2H)-one, the presence of the ketone at the C3 position deactivates this site towards electrophilic attack.
The chloro substituent at the 6-position is an electron-withdrawing group via the inductive effect, which deactivates the benzene ring towards electrophilic aromatic substitution. It is an ortho-, para-director, meaning that electrophilic attack on the benzene ring would be directed to the C4, C5, and C7 positions. The combined deactivating effects of the chloro group and the thiophene ring fusion make electrophilic substitution on the benzene portion of the molecule challenging.
Nucleophilic attack is a more prominent feature of the reactivity of this compound, primarily due to the electrophilic nature of the carbonyl carbon at the C3 position. This site is susceptible to attack by a wide range of nucleophiles. Additionally, the presence of the electron-withdrawing chloro group can make the benzene ring more susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less common than reactions at the carbonyl group.
The C2 position, being adjacent to the carbonyl group, is activated towards reactions with electrophiles after deprotonation with a suitable base to form an enolate intermediate. This enolate can then react with various electrophiles.
Detailed Mechanistic Investigations of Synthetic Transformations
While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, the general principles of related reactions provide a framework for understanding its chemical transformations.
Detailed kinetic studies specifically for reactions involving this compound are not readily found. However, the principles of kinetic versus thermodynamic control are highly relevant to its reactions, particularly those involving the C2 position. wikipedia.orgyoutube.comlibretexts.org
Reactions at the C2 position, which proceed through an enolate intermediate, can potentially lead to different products depending on the reaction conditions.
Kinetic Control: Under conditions of low temperature and a strong, non-hindered base, the kinetically favored product is often formed. This corresponds to the proton abstraction and subsequent reaction at the sterically most accessible site, which is typically the C2 position. The reaction is rapid and irreversible under these conditions. wikipedia.orgfiveable.me
Thermodynamic Control: At higher temperatures and with a weaker base, an equilibrium can be established between the starting material, the intermediate, and the products. In such cases, the most thermodynamically stable product will be the major isomer formed. wikipedia.orgfiveable.me
The following table illustrates the general principles of kinetic versus thermodynamic control, which would apply to reactions of this compound.
| Control Type | Reaction Conditions | Favored Product | Rationale |
| Kinetic | Low temperature, short reaction time, strong non-nucleophilic base | The product that forms the fastest | The reaction pathway with the lowest activation energy is favored. youtube.comlibretexts.org |
| Thermodynamic | High temperature, long reaction time, weaker base | The most stable product | The reaction is reversible, allowing for equilibration to the lowest energy product. youtube.comlibretexts.org |
The primary reactive intermediate in many transformations of this compound is the enolate formed by deprotonation at the C2 position. This enolate is a nucleophilic species that can participate in a variety of reactions. The structure of this intermediate is a hybrid of two resonance forms, with the negative charge delocalized onto the oxygen atom of the carbonyl group and the C2 carbon.
Transition states in reactions of this compound would be highly dependent on the specific transformation. For example, in a reaction with an electrophile, the transition state would involve the approach of the electrophile to the C2-centered enolate. The geometry of this transition state would be crucial in determining the stereochemical outcome of the reaction, if a new stereocenter is formed. Computational studies on related systems can provide insights into the energies and geometries of such transition states.
While specific Hammett studies for this compound are not available, the principles of the Hammett equation can be applied to understand the influence of the 6-chloro substituent. The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of a benzene ring in a variety of reactions.
The chloro substituent has a positive sigma (σ) value, which indicates that it is an electron-withdrawing group. This has several implications for the reactivity of this compound:
It decreases the electron density of the benzene ring, making it less susceptible to electrophilic attack.
It increases the acidity of the protons on the benzene ring.
It can influence the rate of reactions at the C3-carbonyl group by affecting the electronic properties of the entire molecule.
A hypothetical Hammett plot for a reaction involving the benzene ring of substituted benzo[b]thiophenes would be expected to show a positive rho (ρ) value for nucleophilic aromatic substitution, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged intermediate. Conversely, a negative ρ value would be expected for electrophilic aromatic substitution.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The regioselectivity of derivatization reactions of this compound is primarily dictated by the existing functional groups.
Reactions at the Carbonyl Group: Nucleophilic addition to the C3-carbonyl group is a highly regioselective process.
Reactions at the C2 Position: As mentioned, the C2 position is the most common site for reaction with electrophiles following enolate formation. This is due to the activation provided by the adjacent carbonyl group.
Reactions on the Benzene Ring: Electrophilic substitution on the benzene ring, if it can be induced, would be directed by the chloro substituent to the C4, C5, and C7 positions. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions.
Stereoselectivity becomes a consideration when a new stereocenter is created during a reaction. For example, the reduction of the C3-ketone to a hydroxyl group can lead to the formation of a chiral center. The stereochemical outcome of such a reaction (i.e., the ratio of the two enantiomers formed) would depend on the reducing agent used and the presence of any chiral auxiliaries or catalysts.
Similarly, reactions at the C2 position can also generate a new stereocenter. The stereoselectivity of such reactions would be influenced by the geometry of the enolate intermediate and the direction of approach of the electrophile.
The following table summarizes the expected regioselectivity for different types of reactions with this compound.
| Reaction Type | Reagent Type | Primary Site of Reaction |
| Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents, organolithiums) | C3 (carbonyl carbon) |
| Electrophilic Reaction (after deprotonation) | Electrophiles (e.g., alkyl halides, aldehydes) | C2 |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., nitrating agents, halogenating agents) | C4, C5, C7 (on the benzene ring) |
Design and Structure Activity Relationship Studies of 6 Chlorobenzo B Thiophen 3 2h One Analogues
Strategic Derivatization for Modulated Biological and Material Properties
The modification of the 6-chlorobenzo[b]thiophen-3(2H)-one core is a key strategy for fine-tuning its physicochemical and biological properties. mdpi.com This process, known as derivatization, involves the chemical transformation of the parent molecule to create a library of analogues with varied substituents and structural complexities.
The benzo[b]thiophene core offers multiple sites for functionalization, primarily on the thiophene (B33073) and benzene (B151609) rings. nih.gov The introduction of various functional groups at these positions can significantly alter the molecule's electron distribution, steric profile, and interaction with biological targets. researchgate.net
A common approach involves electrophilic cyclization reactions to synthesize 3-halobenzo[b]thiophenes. nih.gov For instance, 2-alkynyl thioanisoles can be treated with sodium halides and copper(II) sulfate (B86663) in ethanol (B145695) to produce 3-chloro or 3-bromo substituted benzo[b]thiophenes in high yields. nih.gov Further modifications can be made, such as the introduction of a cyclohexanol (B46403) group at the 2-position, to explore its impact on antimicrobial activity. nih.gov
Another strategy focuses on creating benzo[b]thiophene-chalcone hybrids. mdpi.comnih.gov This can be achieved by synthesizing 3-acylbenzo[b]thiophenes, which are considered structurally important due to their presence in bioactive compounds like raloxifene. mdpi.com By combining the benzo[b]thiophene nucleus with an acylhydrazone functional group, researchers have synthesized new series of compounds with potential antibacterial properties. nih.gov For example, reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic aldehydes leads to products with extensive diversification. nih.gov These synthetic strategies allow for the creation of diverse libraries of compounds for biological screening. nih.govrsc.org
To explore more complex chemical spaces and create more rigid molecular architectures, chemists have designed fused multi-ring systems based on the benzo[b]thiophene scaffold. A notable example is the design of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are tetracyclic (four-ring) structures. rsc.orgnih.gov This medicinal chemistry approach utilizes ring contraction and isosteric replacement of known kinase inhibitors to enhance biological activity. rsc.org The resulting fused systems have been evaluated as potent inhibitors of protein kinases such as DYRK1A, CLK1, and CLK4, which are implicated in various diseases. rsc.orgnih.gov The synthesis of these complex molecules represents a sophisticated strategy to constrain the conformation of the molecule, potentially leading to higher affinity and selectivity for a specific biological target. publons.com
Exploration of Structure-Activity Relationships (SAR) in In Vitro Biological Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For this compound analogues, these studies have been crucial in identifying key structural features responsible for their therapeutic effects.
The type and position of halogen substituents on the benzo[b]thiophene core can dramatically influence biological potency. rsc.org Studies comparing different halogens at the 3-position have revealed clear SAR trends in antimicrobial activity. nih.gov
For example, when screening 2-(1-cyclohexanol)-3-halobenzo[b]thiophene derivatives against a panel of bacteria and fungi, the chloro- and bromo-substituted compounds (25 and 26) showed significant activity, particularly against B. cereus, S. aureus, E. faecalis, and C. albicans, with a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.gov In contrast, the corresponding iodo-substituted analogue demonstrated no significant inhibitory activity. nih.gov This highlights a clear preference for chlorine or bromine at this position for antimicrobial effects.
Similarly, the presence of a chlorine atom at the 6-position has been shown to be beneficial for activity. The derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide was identified as a potent, non-cytotoxic agent against multiple strains of S. aureus, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates, with an MIC of 4 µg/mL. nih.gov
Table 1: Effect of Halogen Substitution on Antimicrobial Activity
| Compound | Halogen at C3 | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-(1-cyclohexanol)-3-chlorobenzo[b]thiophene | Chloro | S. aureus | 16 | nih.gov |
| 2-(1-cyclohexanol)-3-bromobenzo[b]thiophene | Bromo | S. aureus | 16 | nih.gov |
| 2-(1-cyclohexanol)-3-iodobenzo[b]thiophene | Iodo | S. aureus | >512 | nih.gov |
Beyond halogens, other functional groups significantly modulate the biological activity of benzo[b]thiophene analogues. ktu.edu In the development of cholinesterase inhibitors based on a benzothiophene-chalcone hybrid scaffold, SAR studies revealed that different substituents on the benzoyl ring led to varied inhibitory profiles against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov
Generally, the benzothiophene-chalcone hybrids (series 5) were more potent inhibitors than their precursors. nih.gov Specifically, compound 5f , with a chlorine substituent on the benzoyl ring, was the most effective AChE inhibitor (IC₅₀ = 62.10 μM). nih.gov Compound 5h , featuring an amino group, was the best BChE inhibitor (IC₅₀ = 24.35 μM), showing potency comparable to the reference drug galantamine. nih.gov
In the context of kinase inhibition, modifications to the fused 6H-benzo[b]indeno[1,2-d]thiophen-6-one system showed that 5-hydroxy compounds (4i–k ) and a 5-methoxy derivative (4e ) exhibited good inhibitory effects against DYRK1A, with IC₅₀ values ranging from 35 to 116 nM. rsc.orgnih.gov These findings underscore the critical role that specific hydroxyl and methoxy (B1213986) substitutions play in achieving high-potency kinase inhibition. rsc.org
Table 2: Influence of Functional Groups on Enzyme Inhibition
| Compound Series | Key Functional Group | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|---|
| Benzothiophene-chalcone hybrid 5f | Chloro (on benzoyl) | AChE | 62.10 µM | nih.gov |
| Benzothiophene-chalcone hybrid 5h | Amino (on benzoyl) | BChE | 24.35 µM | nih.gov |
| Fused tetracycle 4e | 5-Methoxy | DYRK1A | 52 nM | rsc.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization in Research on 6 Chlorobenzo B Thiophen 3 2h One
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 6-Chlorobenzo[b]thiophen-3(2H)-one, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the parent compound, benzo[b]thiophen-3(2H)-one, the methylene (B1212753) protons (at the C2 position) typically appear as a singlet. In the aromatic region, the protons on the benzene (B151609) ring exhibit characteristic splitting patterns based on their coupling with neighboring protons. For the 6-chloro substituted derivative, these patterns are further influenced by the chloro-substituent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key resonances include those for the carbonyl carbon (C=O), the carbons of the benzene ring, and the methylene carbon. The chemical shift of the carbonyl carbon is particularly diagnostic. The positions of the aromatic carbon signals are influenced by the electron-withdrawing effect of the chlorine atom.
While specific spectral data for this compound is not widely published in readily available literature, data for the parent benzo[b]thiophene and related substituted derivatives provide a strong basis for expected chemical shifts. For instance, in benzo[b]thiophene, aromatic protons appear between δ 7.3 and 7.9 ppm, and the carbons of the thiophene (B33073) and benzene rings show distinct signals. chemicalbook.comtcichemicals.com The presence of the carbonyl group and the chlorine atom in this compound would significantly alter these shifts.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H2 | ~ 4.0 | - | Methylene protons adjacent to the carbonyl and sulfur. |
| H4 | ~ 7.5 - 7.7 | - | Aromatic proton, likely a doublet. |
| H5 | ~ 7.2 - 7.4 | - | Aromatic proton, likely a doublet of doublets. |
| H7 | ~ 7.8 - 8.0 | - | Aromatic proton, likely a doublet. |
| C2 | - | ~ 35 - 45 | Methylene carbon. |
| C3 | - | ~ 190 - 200 | Carbonyl carbon. |
| C3a | - | ~ 135 - 145 | Aromatic quaternary carbon. |
| C4 | - | ~ 125 - 130 | Aromatic methine carbon. |
| C5 | - | ~ 125 - 130 | Aromatic methine carbon. |
| C6 | - | ~ 130 - 135 | Aromatic carbon bearing chlorine. |
| C7 | - | ~ 120 - 125 | Aromatic methine carbon. |
| C7a | - | ~ 140 - 150 | Aromatic quaternary carbon. |
Note: These are predicted values based on the analysis of related structures and known substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₅ClOS), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of benzo[b]thiophene derivatives under electron impact (EI) ionization often involves characteristic losses. For instance, the cleavage of the C-Cl bond is a common fragmentation pathway. nih.gov Other fragmentations may involve the loss of CO from the keto group or rearrangements within the thiophene ring system. The analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure. nih.gov
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity |
| [M]⁺ | 184 | 186 | Molecular Ion |
| [M-CO]⁺ | 156 | 158 | Loss of Carbon Monoxide |
| [M-Cl]⁺ | 149 | - | Loss of Chlorine |
| [C₇H₅S]⁺ | 121 | - | Further Fragmentation |
Infrared (IR) Spectroscopy in Functional Group Identification and Mechanistic Studies
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
For this compound, the most prominent absorption band would be that of the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the keto group. Other key absorptions would include:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching (of the CH₂ group): Below 3000 cm⁻¹
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹
IR spectroscopy is also valuable in mechanistic studies, for example, by monitoring the disappearance of reactant absorptions and the appearance of product absorptions over the course of a reaction.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1680 - 1720 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-S | Stretch | 600 - 700 |
| C-Cl | Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structural Confirmation (General Academic Inclusion)
While NMR, MS, and IR spectroscopy provide powerful evidence for the structure of a molecule in solution or the gas phase, X-ray crystallography offers the definitive confirmation of its three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound.
The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would confirm the planarity of the benzo[b]thiophene ring system and the geometry around the carbonyl and chloro-substituted carbons. Studies on related benzo[b]thiophene derivatives have utilized X-ray crystallography to elucidate their solid-state structures, revealing details about their molecular packing and intermolecular forces. colab.wsnih.gov This information is crucial for understanding the material properties of the compound.
Computational Chemistry and Cheminformatics for 6 Chlorobenzo B Thiophen 3 2h One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties such as molecular orbital energies (HOMO and LUMO), energy gaps, and polarizability, DFT can predict a molecule's reactivity, stability, and optical properties. scispace.comresearchgate.net
For scaffolds related to 6-Chlorobenzo[b]thiophen-3(2H)-one, DFT studies have been instrumental. For instance, a study on α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene derivatives using DFT at the B3LYP/6-31G** level revealed how different bridging groups (including a C=O group similar to that in the target compound) affect the electronic properties. ub.ac.id The calculations showed that the presence of a C=S bridge resulted in the lowest energy band gap (1.66 eV) compared to CH2 (2.29 eV) and C=O (2.23 eV) bridges. ub.ac.id A lower energy gap can facilitate photo-excited electron transfer, a desirable property for photovoltaic applications. ub.ac.id The study also demonstrated a correlation between higher polarizability (α₀), longer absorption wavelengths (λmax), and lower energy band gaps. ub.ac.id
Such calculations are vital for understanding how substitutions on the benzothiophene (B83047) core influence the molecule's fundamental electronic characteristics, which in turn dictate its behavior in chemical reactions and biological systems.
Table 1: DFT Calculated Properties for Bridged Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene (BBDT) Derivatives ub.ac.id
| Bridge Group | Energy Band Gap (eV) |
| -CH₂- | 2.29 |
| -C=O- | 2.23 |
| -C=S- | 1.66 |
Molecular Modeling and Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design.
While specific docking studies on this compound are not widely published, research on closely related analogs highlights potential biological targets and binding modes. For example, a study on novel 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives identified them as potential inhibitors of Estrogen Receptor alpha (ERα), a key target in breast cancer treatment. rjptonline.org The docking results showed that these compounds had higher fitness scores (ranging from 66.21-77.20) than the standard drug Tamoxifen (60.96), indicating a potentially stronger binding affinity. rjptonline.org The interactions were characterized by hydrogen bonds and non-covalent hydrophobic interactions within the binding pocket, which are crucial for stabilizing the ligand-protein complex. rjptonline.org
In another study, 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were docked into the colchicine (B1669291) binding site of tubulin, revealing a good binding affinity and suggesting a potential mechanism for their anticancer activity. nih.gov Similarly, benzo[b]thiophene-chalcone hybrids were analyzed for their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com These studies demonstrate the utility of docking in identifying potential therapeutic targets for the benzothiophene scaffold and elucidating the specific atomic interactions that drive biological activity. mdpi.comrjptonline.orgnih.gov
Table 2: Molecular Docking Fitness Scores of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride Derivatives against ERα rjptonline.org
| Compound Series | Fitness Score Range | Tamoxifen Fitness Score |
| MFA1-8 | 66.21 - 77.20 | 60.96 |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. scirp.org
For classes of compounds related to this compound, QSAR studies have successfully identified key molecular descriptors that govern their biological effects. A QSAR study on halogen-substituted benzothiazoles, for instance, found that their antiproliferative activity depended on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com The models used 3D-MoRSE and BCUT descriptors to quantify these properties. mdpi.com
Another relevant study on N-(3-oxo-3,4-dihydro-2H-benzo mdpi.comunimib.itthiazine-6-carbonyl)guanidines, which share a similar core structure, established a proportional relationship between the biological activity (inhibition of the Na+/H+ exchanger) and the hydrophobicity of the ring structure. nih.gov This analysis correctly predicted that the benzothiazine compounds would be approximately five-fold more potent than their benzoxazine (B1645224) counterparts. nih.gov QSAR models for benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus have also shown strong predictive power, with R² values ranging from 0.69 to 0.793. researchgate.net These examples show that QSAR is a powerful tool for rationalizing the structure-activity relationships of benzothiophene-like molecules and guiding the design of more potent analogs. mdpi.comnih.govresearchgate.net
Table 3: Key Descriptor Types in QSAR Models for Related Heterocyclic Compounds
| Descriptor Type | Property Represented | Associated Activity/Finding | Reference |
| 3D-MoRSE Descriptors | 3D distribution of atomic mass and polarizability | Antiproliferative activity of substituted benzazoles. mdpi.com | mdpi.com |
| BCUT Descriptors | Atomic van der Waals volumes and polarizability | Cytotoxic effects of substituted benzazoles. mdpi.com | mdpi.com |
| Hydrophobicity (π) | Lipophilicity of the molecular structure | Potency of Na+/H+ exchange inhibitors based on the benzothiazine ring. nih.gov | nih.gov |
| Physicochemical | Molar refractivity, molecular weight, logP, etc. | Inhibition of cytochrome P450 by benzofuran (B130515) derivatives. nih.gov | nih.gov |
In Silico Prediction of Drug-Likeness and Bioavailability Properties for Lead Optimization
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. researchgate.net Key aspects evaluated include oral bioavailability, water solubility, and adherence to established criteria like Lipinski's Rule of Five. researchgate.netnih.gov
For derivatives closely related to this compound, in silico ADME predictions have been promising. A study on 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives showed that they possessed better pharmacokinetic, drug-likeness, and toxicity profiles than the established drug Tamoxifen. rjptonline.org Similarly, ADME analyses of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives indicated desirable drug-likeness and oral bioavailability characteristics. nih.gov
These analyses are typically performed using freely available software like SwissADME, which calculates a range of physicochemical and pharmacokinetic properties. researchgate.netnih.gov The evaluation of these properties is a critical step in lead optimization, ensuring that a compound not only has high potency but also the necessary characteristics to be effective and safe in vivo. researchgate.netajchem-a.com
Table 4: Common In Silico ADME/Drug-Likeness Parameters
| Parameter Category | Specific Properties Calculated | Purpose | References |
| Physicochemical | Molecular Weight, LogP, H-bond donors/acceptors, TPSA | Assess basic drug-like properties (e.g., Lipinski's Rule of Five) | researchgate.netnih.gov |
| Lipophilicity | Consensus LogP, WLOGP, etc. | Predict membrane permeability and solubility | researchgate.net |
| Water Solubility | LogS (ESOL, Ali, SILICOS-IT) | Estimate how well the compound dissolves in aqueous environments | researchgate.net |
| Pharmacokinetics | GI absorption, Blood-Brain Barrier (BBB) permeation, P-gp substrate | Predict how the compound will be absorbed and distributed in the body | rjptonline.org |
| Drug-Likeness | Lipinski, Ghose, Veber, Egan, Muegge filters | Evaluate if the compound's structure is similar to known oral drugs | nih.gov |
Investigational Biological Activities and Molecular Mechanisms of 6 Chlorobenzo B Thiophen 3 2h One Derivatives
In Vitro Antiproliferative and Anticancer Studies
Derivatives of the 6-chlorobenzo[b]thiophene (B1631565) scaffold have demonstrated significant potential as anticancer agents in preclinical research. These compounds have been the subject of numerous studies to evaluate their cytotoxic effects and to elucidate the molecular mechanisms underlying their activity.
Evaluation of Cytotoxicity Against Cancer Cell Lines
A variety of 6-chlorobenzo[b]thiophen-3(2H)-one derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. These studies have revealed that structural modifications to the core benzo[b]thiophene ring system can lead to potent antiproliferative effects.
For instance, a series of novel tetrahydrobenzo[b]thiophene derivatives were synthesized and tested for their anticancer activity against HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma) cell lines. nih.gov Several of these compounds exhibited strong cytotoxic activities with IC50 values in the micromolar range, indicating their potential as effective anticancer agents. nih.gov One thiophene (B33073) derivative was particularly selective in targeting colon cancer cells. nih.gov
Another study focused on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their evaluation against various cancer cell lines, including those of the breast (MCF-7), central nervous system (SF-268), and lung (NCI-H460). nih.gov Certain derivatives displayed remarkable cytotoxic activity, with IC50 values even lower than the standard chemotherapeutic drug doxorubicin. nih.gov The substitution pattern on the benzo[b]thiophene ring was found to be a critical determinant of the cytotoxic potency.
Furthermore, new benzo[b]thiophene derivatives have been synthesized and evaluated by the National Cancer Institute (NCI) against a 60-human tumor cell line panel. nih.gov Several of these compounds showed potent and broad-spectrum cytotoxicity with mean GI50 (concentration for 50% growth inhibition) values in the sub-micromolar range. nih.gov
Interactive Data Table: Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Tetrahydrobenzo[b]thiophene Derivative 5 | HepG2, MCF-7, HCT116 | 6-16 | nih.gov |
| Tetrahydrobenzo[b]thiophene Derivative 7 | HCT116 | Selective | nih.gov |
| Tetrahydrobenzo[b]thiophene Derivative 12 | HepG2, MCF-7, HCT116 | 6-16 | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative 21 | MCF-7, SF-268, NCI-H460 | 0.01-0.08 | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative 22 | MCF-7, SF-268, NCI-H460 | 0.02-0.08 | nih.gov |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative 23 | MCF-7, SF-268, NCI-H460 | 0.02-0.08 | nih.gov |
| Benzo[b]thiophene Derivative 3a | 60 cell lines (mean) | 0.58 | nih.gov |
| Benzo[b]thiophene Derivative 3e | 60 cell lines (mean) | 0.1 | nih.gov |
Identification of Molecular Targets and Pathways of Action (e.g., Kinase Inhibition, DNA Intercalation, Topoisomerase Inhibition, Tubulin Polymerization)
To understand the basis of their anticancer activity, researchers have investigated the molecular targets and pathways affected by this compound derivatives.
Kinase Inhibition: Several studies have pointed towards kinase inhibition as a key mechanism of action. Certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent tyrosine kinase inhibitors, with some compounds showing inhibitory activity at nanomolar concentrations. nih.gov One of the most potent analogues demonstrated superior tyrosine kinase inhibition compared to the standard drug. nih.gov The inhibition of kinases, which are crucial for cell signaling and proliferation, can lead to the arrest of cancer cell growth.
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and transcription, making them important targets for anticancer drugs. Some benzo[b]thiophene derivatives have been found to act as topoisomerase I inhibitors. nih.gov The inhibitory activity of these compounds was confirmed through DNA relaxation assays, and further analysis indicated that they function as topoisomerase I poisons, meaning they stabilize the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.gov
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, plays a critical role in cell division. Disruption of tubulin dynamics is a proven strategy in cancer chemotherapy. A number of benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov These compounds were found to bind to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. mdpi.comnih.gov The substitution pattern on the benzo[b]thiophene ring, particularly at the 3-position and on the benzene (B151609) ring, significantly influences the tubulin polymerization inhibitory activity. nih.gov
DNA Intercalation: While direct evidence for DNA intercalation by this compound derivatives is limited, some studies on related tetrahydrobenzo[b]thiophene compounds have shown an affinity for DNA. nih.gov This suggests that some derivatives may interact with DNA, potentially through intercalation, which could contribute to their cytotoxic effects. However, further research is needed to confirm this specific mechanism for this class of compounds.
Estrogen Receptor Alpha (ERα) Modulation Studies
The estrogen receptor alpha (ERα) is a key driver in the development and progression of a significant proportion of breast cancers. While specific studies on this compound derivatives as ERα modulators are not extensively reported, the broader class of benzothiophene (B83047) derivatives has been investigated for this activity.
For example, a series of novel 6-hydroxy-benzothiophene derivatives have been designed and synthesized as selective estrogen receptor covalent antagonists (SERCAs). nih.gov These compounds were developed from the known selective estrogen receptor modulator (SERM), raloxifene, which features a benzothiophene core. nih.gov The designed compounds aimed to covalently bind to a cysteine residue in the ERα ligand-binding domain, leading to potent antagonistic activity in ER-positive breast cancer cells. nih.gov This approach offers a potential strategy to overcome endocrine resistance in breast cancer. nih.gov The findings from these related benzothiophene derivatives suggest that the this compound scaffold could be a promising starting point for the development of novel ERα modulators.
In Vitro Antimicrobial and Antifungal Evaluations
In addition to their anticancer properties, derivatives of this compound have been investigated for their efficacy against various microbial pathogens.
Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, MDR Strains, Gram-positive, Gram-negative)
The emergence of multidrug-resistant (MDR) bacteria has created an urgent need for new antibacterial agents. Derivatives of 6-chlorobenzo[b]thiophene have shown promise in this area.
A study focused on the synthesis of benzo[b]thiophene acylhydrazones revealed that a derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against three strains of Staphylococcus aureus, including a methicillin-resistant S. aureus (MRSA) strain and a daptomycin-resistant strain. tsijournals.com This highlights the potential of this class of compounds to combat challenging drug-resistant Gram-positive infections. tsijournals.com
Other research has explored a range of 3-halobenzo[b]thiophene derivatives for their antibacterial activity. researchgate.net The results indicated that chloro- and bromo-substituted derivatives were particularly effective against Gram-positive bacteria, including Bacillus cereus, Staphylococcus aureus, and Enterococcus faecalis. researchgate.net The nature and position of the substituents on the benzo[b]thiophene ring were found to be crucial for the antibacterial potency. researchgate.net
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (reference strain) | 4 | tsijournals.com |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 | tsijournals.com |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (daptomycin-resistant) | 4 | tsijournals.com |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Bacillus cereus | 16 | researchgate.net |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | researchgate.net |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Enterococcus faecalis | 16 | researchgate.net |
Antifungal Activity Against Fungal and Yeast Species (e.g., Candida albicans)
Derivatives of this compound have also been evaluated for their antifungal properties, particularly against the opportunistic yeast pathogen Candida albicans.
In the same study that identified potent antibacterial 3-halobenzo[b]thiophenes, it was found that cyclohexanol-substituted 3-chloro- and 3-bromobenzo[b]thiophenes also displayed a low MIC of 16 µg/mL against Candida albicans. researchgate.net This indicates that these compounds possess a dual antibacterial and antifungal profile.
Another study reported on the antifungal activity of various substituted benzo[b]thiophene derivatives against Aspergillus niger and Candida albicans. Several of the synthesized compounds exhibited marked activity against both fungal species.
Mechanistic Insights into Antimicrobial Action
The antimicrobial properties of benzo[b]thiophene derivatives, including those related to this compound, are a key area of investigation. These compounds have shown efficacy against a variety of microbial pathogens, including multidrug-resistant strains.
One study focused on the synthesis of benzo[b]thiophene acylhydrazones and their evaluation against Staphylococcus aureus. nih.gov The combination of the benzo[b]thiophene nucleus with the acylhydrazone functional group led to the identification of several potent compounds. nih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The structural diversity introduced by varying substituents on the aromatic ring and at the 6-position of the benzo[b]thiophene core plays a crucial role in modulating the antimicrobial potency. nih.gov
Further research into related benzothiazole (B30560) derivatives has provided additional insights. Some of these compounds act by inhibiting uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), a key enzyme in bacterial cell wall biosynthesis. nih.gov Others have been shown to inhibit peptide deformylase, an enzyme essential for bacterial protein synthesis. nih.gov These findings suggest that benzo[b]thiophene derivatives may share similar molecular targets, leading to their antibacterial effects.
Antiviral Activity Investigations
The antiviral potential of this compound and its derivatives is a rapidly developing field of research, with studies demonstrating activity against a range of viruses.
Inhibition of Viral Replication and Life Cycle Stages
Research has shown that derivatives of benzo[b]thiophene can interfere with critical stages of the viral life cycle. A notable study on thiophene derivatives demonstrated their ability to act as viral entry inhibitors against the Ebola virus. semanticscholar.org By employing a pseudotype viral system and subsequent validation with the authentic Ebola virus, researchers identified a new class of potent inhibitors. semanticscholar.org The mechanism of action was further elucidated through site-directed mutagenesis, highlighting specific interactions that block the virus from entering host cells. semanticscholar.org
In the context of other viruses, such as Hepatitis B Virus (HBV), derivatives containing a 1,2,3-thiadiazole (B1210528) moiety have been shown to inhibit the replication of HBV DNA. nih.gov This suggests that the benzo[b]thiophene scaffold can be chemically modified to target different viral replication processes. Similarly, computational studies have explored the potential of benzo[b]thiophene derivatives containing a triazole moiety to inhibit the lysosomal protease of SARS-CoV-2, a crucial enzyme for viral replication. researchgate.net
Cell-Based Antiviral Screening and Potency Determination
Cell-based assays are fundamental in determining the antiviral efficacy and potency of new compounds. For Ebola virus inhibitors, initial screening using a pseudotype viral system was followed by confirmation screening against the wild-type virus in VeroE6 cells. semanticscholar.org This approach established a strong correlation between the antiviral activity observed in the surrogate model and the infectious virus, along with good selectivity indexes. semanticscholar.org
In studies targeting SARS-CoV-2, a cytopathic inhibition assay in Vero E6 cells was used to evaluate the effectiveness and safety of 1,2,3-triazole-benzofused conjugates. mdpi.com This assay determined the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), from which the selectivity index (SI) was calculated. A high SI value indicates that the compound is effective at a concentration that is not toxic to the host cells. mdpi.com
Table 1: Antiviral Activity of Selected Benzo[b]thiophene and Related Derivatives
| Compound/Derivative Class | Virus | Assay Type | Key Findings | Reference |
| Thiophene derivatives | Ebola virus (EBOV) | Pseudotype and authentic virus assays | Potent viral entry inhibitors. | semanticscholar.org |
| Acrylamide derivatives with 1,2,3-thiadiazole | Hepatitis B Virus (HBV) | In vitro anti-HBV activity | Inhibition of HBV DNA replication. | nih.gov |
| 1,2,3-triazole-benzofused conjugates | SARS-CoV-2 | Cytopathic inhibition assay (Vero E6 cells) | Effective inhibition with high selectivity index. | mdpi.com |
| 3-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazol-3-N-piperidine | SARS-CoV-2 | Molecular docking | Potential inhibitor of lysosomal protease. | researchgate.net |
Other Investigational Pharmacological Activities at a Mechanistic Level
Beyond their antimicrobial and antiviral properties, derivatives of this compound are being explored for a variety of other pharmacological activities.
Anti-inflammatory Activity: The anti-inflammatory potential of related heterocyclic compounds is an active area of research. For instance, aqueous extracts of Mitracarpus frigidus, which contain various phenolic compounds, have been shown to significantly inhibit the production of nitric oxide, a key inflammatory mediator. nih.gov This suggests that benzo[b]thiophene derivatives, which can also possess phenolic characteristics depending on their substitution patterns, may exert anti-inflammatory effects through similar mechanisms.
Antioxidant Activity: The antioxidant capacity of benzo[b]thiophene derivatives is linked to their ability to scavenge free radicals and chelate metal ions. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to evaluate this activity. nih.gov The antioxidant properties of these compounds are often attributed to the presence of specific functional groups that can donate electrons or hydrogen atoms to neutralize reactive oxygen species.
Neuroprotective Activity: Certain benzo[b]thiophene derivatives have been investigated as potential neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's. One study focused on benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors. mdpi.com By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for cognitive function. The viability of neuroblastoma cell lines (SH-SY5Y) was also assessed to ensure the compounds were not toxic to neuronal cells. mdpi.com
Table 2: Investigational Pharmacological Activities of Benzo[b]thiophene and Related Derivatives
| Activity | Derivative Class | Mechanism of Action | Key Findings | Reference |
| Anti-inflammatory | Phenolic-containing compounds | Inhibition of nitric oxide production | Potential to reduce inflammation. | nih.gov |
| Antioxidant | Benzothiazole derivatives | Free radical scavenging, metal chelation | Demonstrated antioxidant capacity in FRAP assay. | nih.gov |
| Neuroprotective | Benzo[b]thiophene-chalcone hybrids | Cholinesterase inhibition | Inhibition of AChE and BChE, potential for Alzheimer's treatment. | mdpi.com |
Advanced Applications of 6 Chlorobenzo B Thiophen 3 2h One and Its Analogues in Materials Science and Medicinal Chemistry Lead Discovery
Organic Electronic and Optoelectronic Applications
The unique electronic properties of the benzothiophene (B83047) core, characterized by its electron-rich nature and rigid, planar structure, make it an excellent building block for organic semiconductors. numberanalytics.com These materials are at the heart of next-generation electronic and optoelectronic devices, offering advantages such as low-cost fabrication, flexibility, and the ability to be processed at low temperatures over large areas. rsc.org The introduction of a chloro-substituent at the 6-position of the benzo[b]thiophene ring can further modulate the electronic properties, influencing the performance of devices incorporating these materials.
Integration into Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Analogues of 6-Chlorobenzo[b]thiophen-3(2H)-one have shown promise in this area.
Research into solution-processable small-molecule organic semiconductors has demonstrated the potential of the benzo[b]thieno[2,3-d]thiophene (BTT) core structure. In one study, a derivative, 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, was synthesized from 6-bromobenzo[b]thiophene. rsc.orgorganic-chemistry.org This compound, when used as the semiconductor layer in a top-contact/bottom-gate OFET fabricated via solution-shearing, exhibited p-channel activity. rsc.org The device demonstrated a carrier mobility of up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶. rsc.org This performance highlights the potential of incorporating the 6-substituted benzothiophene moiety into larger conjugated systems for high-performance OFETs.
| Compound | Carrier Mobility (cm²/Vs) | Current On/Off Ratio | Fabrication Method | Device Architecture |
|---|---|---|---|---|
| 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene | 0.005 | > 10⁶ | Solution-Shearing | Top-Contact/Bottom-Gate |
Application in Organic Photovoltaic Devices (OPVs)
Organic photovoltaic devices, or solar cells, represent a promising technology for renewable energy. The efficiency of these devices depends on the ability of the active layer to absorb light and effectively separate and transport charges. Organic semiconductors derived from benzothiophene are utilized in the active layer of OPVs, often in a bulk-heterojunction (BHJ) architecture. acs.orgresearchgate.net
The design of novel molecular donors for OPVs has included the use of benzothiophene-based structures. For instance, the incorporation of a benzothiophene unit into the end-group of non-fullerene acceptors has been shown to upshift the lowest unoccupied molecular orbital (LUMO) energy levels, which can lead to an increase in the open-circuit voltage (Voc) of the solar cell. nih.gov Furthermore, the benzothiophene moiety can enhance light harvesting and promote efficient electron transport through favorable π-π stacking. nih.gov While specific data for this compound in OPVs is not detailed, the broader research on benzothiophene derivatives suggests a promising avenue for exploration. Structural modifications, such as the introduction of a chloro group, can fine-tune the electronic energy levels to better match the requirements for efficient charge separation and collection in OPV devices. kobe-u.ac.jp
Development of Organic Semiconductor Materials
The versatility of the benzothiophene scaffold makes it a valuable building block in the synthesis of a wide array of organic semiconductor materials. numberanalytics.com Its planar and electron-rich nature facilitates the construction of larger, conjugated systems with desirable electronic properties. organic-chemistry.org The synthesis of functionalized benzo[b]thiophenes allows for the tuning of properties such as solubility, which is crucial for solution-processable fabrication techniques. organic-chemistry.org
For example, the Fiesselmann thiophene (B33073) synthesis has been employed to create 3-(hetero)aryl-substituted benzo[b]thieno[2,3-d]thiophenes from 3-chlorobenzo[b]thiophene-2-carbonyl chlorides. rsc.org These derivatives are of interest for the further development of organic semiconductor materials. The ability to introduce various functional groups onto the benzothiophene core provides a powerful tool for molecular engineering, enabling the design of materials with optimized performance for specific electronic applications.
Role as Privileged Structures and Valuable Building Blocks in Drug Discovery Efforts
In the realm of medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov The benzothiophene nucleus is recognized as one such privileged structure, forming the core of numerous compounds with a wide range of biological activities. nih.govbeilstein-journals.org These activities include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others. nih.govfau.de The versatility of the benzothiophene scaffold makes it a valuable starting point for the design and synthesis of novel therapeutic agents. rsc.org
The introduction of substituents, such as a chlorine atom at the 6-position, can significantly influence the biological activity of benzothiophene derivatives. For example, a series of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov One of these compounds demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. nih.gov This highlights the potential of 6-chlorobenzothiophene derivatives as leads for the development of new antibiotics.
The utility of the benzothiophene scaffold in drug discovery is further exemplified by its presence in approved drugs such as Raloxifene, used for the treatment of osteoporosis and breast cancer, and Sertaconazole, an antifungal agent. rsc.org The ability to readily functionalize the benzothiophene ring system allows medicinal chemists to explore structure-activity relationships (SAR) and optimize the therapeutic properties of lead compounds. nih.gov
Potential in Catalyst Design and Ligand Development (General Academic Inclusion)
The application of benzothiophene derivatives extends into the field of catalysis, where they can serve as ligands for transition metal complexes. Ligands play a crucial role in catalysis by tuning the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.
While specific applications of this compound as a ligand are not extensively documented, the broader class of thiophene-containing ligands has shown significant promise. For instance, N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating properties and their ability to form stable metal complexes, have been developed with benzothiophene moieties. rsc.orgnih.gov A porous organic polymer functionalized with an NHC ligand has been successfully used to support a nickel catalyst for the C2-H arylation of benzothiophenes. rsc.orgnih.gov This demonstrates the potential of incorporating the benzothiophene scaffold into ligand design for catalytic applications.
Furthermore, phosphine (B1218219) ligands containing N-heterocycles are widely used in organometallic catalysis. The combination of a "soft" phosphorus donor and a "hard" nitrogen donor in the same ligand can lead to complementary effects that stabilize different catalytic species and influence the regioselectivity of reactions. The development of benzothiophene-based phosphine ligands could therefore lead to novel catalysts with unique reactivity. The ability of benzothiophene to act as a ligand in transition metal complexes opens up possibilities for its use in a variety of catalytic transformations, including cross-coupling reactions, which are fundamental in organic synthesis. numberanalytics.com
Future Research Directions and Translational Perspectives for 6 Chlorobenzo B Thiophen 3 2h One
Innovations in Sustainable Synthesis and Scalability of Analogues
The future synthesis of analogues derived from 6-Chlorobenzo[b]thiophen-3(2H)-one must prioritize sustainability and scalability. Modern synthetic chemistry offers several promising avenues to achieve these goals, moving away from harsh conditions and transition-metal catalysts where possible.
Future strategies should focus on:
Photocatalytic Methods: Visible-light photocatalysis, using organic dyes like eosin (B541160) Y, has emerged as a powerful tool for constructing benzo[b]thiophene rings under ambient conditions. acs.orgresearchgate.net This energy-efficient method can be adapted for the synthesis of diverse analogues by using appropriately substituted precursors, minimizing heat-related energy consumption and offering high regioselectivity. acs.orgresearchgate.net
Electrochemical Synthesis: Electrochemistry provides a green, reagent-free activation method. Recent protocols for synthesizing benzo[b]thiophene-1,1-dioxides demonstrate the power of electrochemistry to promote complex cyclizations under oxidant- and catalyst-free conditions, a methodology with high potential for scalability. organic-chemistry.orgnih.gov
Environmentally Benign Reagents: The use of simple, non-toxic reagents is crucial for sustainable synthesis. Methodologies employing sodium halides as the halogen source for electrophilic cyclizations in green solvents like ethanol (B145695) are prime examples of this approach. researchgate.netnih.govnih.gov
One-Pot and Domino Reactions: Designing synthetic sequences where multiple bonds are formed in a single operation (one-pot) significantly improves efficiency and reduces waste. Palladium-catalyzed processes that combine C-H functionalization and intramolecular arylthiolation to build the benzo[b]thiophene scaffold are exemplary of this advanced strategy. nih.gov
| Synthetic Strategy | Key Features | Sustainability Advantages | Relevant Findings |
| Visible-Light Photocatalysis | Uses organic dyes (e.g., eosin Y) and light energy. | Mild, ambient temperature conditions; avoids heavy metals. acs.orgresearchgate.net | Enables regioselective radical annulation of precursors. acs.orgnih.gov |
| Electrochemical Synthesis | Employs electric current for activation. | Reagent-free oxidation/reduction; high efficiency. organic-chemistry.org | Proven for synthesis of related benzo[b]thiophene-1,1-dioxides. nih.gov |
| Green Electrophilic Cyclization | Utilizes simple salts (e.g., NaCl, NaBr) in ethanol. | Avoids toxic halogenating agents and harsh solvents. researchgate.netnih.gov | High yields for 3-halo substituted benzo[b]thiophenes. researchgate.netnih.gov |
| One-Pot C-H Functionalization | Palladium-catalyzed intramolecular C-S bond formation. | High atom and step economy; reduces purification steps. nih.gov | Allows for diversity-oriented synthesis of multisubstituted analogues. nih.gov |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The benzo[b]thiophene core is associated with a remarkable spectrum of pharmacological activities. nih.govnih.gov While activities like antimicrobial and anti-inflammatory are well-documented, the future for analogues of this compound lies in exploring novel biological targets and therapeutic areas that remain largely untapped.
Known activities of the broader benzo[b]thiophene class provide a foundation for this exploration. researchgate.netnih.gov These include:
Anticancer
Antimicrobial (antibacterial, antifungal) nih.gov
Anti-inflammatory nih.gov
Anticonvulsant nih.gov
Antioxidant ias.ac.in
Central Nervous System (CNS) agents (e.g., dopamine (B1211576) D2 and serotonin (B10506) receptor modulation) nih.govacs.org
Antidiabetic (e.g., GPR40 agonists) nih.gov
Future research should pivot towards more specific and novel applications. The established CNS activity, for instance, suggests that libraries of analogues should be screened against a wider range of G-protein coupled receptors (GPCRs) and ion channels implicated in neuropsychiatric and neurodegenerative disorders. The known anti-inflammatory properties warrant investigation into specific enzyme targets within inflammatory pathways, such as kinases or proteases. The structural similarity to bioactive molecules makes this scaffold a prime candidate for developing probes for chemical biology or highly selective inhibitors for previously "undruggable" targets. nih.gov
Advanced Computational Design for Enhanced Selectivity and Multi-targeting Capabilities
To accelerate the discovery of potent and selective drug candidates, future research must integrate advanced computational techniques. Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have already been successfully applied to benzo[b]thiophene derivatives to predict their activity as antibiotics and CNS agents. nih.govimist.maresearchgate.net
Future computational efforts should focus on:
4D-QSAR Analysis: This method considers the conformational flexibility of both the ligand and the receptor, providing a more dynamic and accurate model to predict binding affinity and guide the design of new analogues with enhanced potency. nih.gov
Pharmacophore Modeling: Based on the interaction patterns of known active compounds, pharmacophore models can be generated to screen virtual libraries for new hits or to guide the structural modification of the this compound core to improve target engagement. nih.govherts.ac.uk
Multi-targeting Design: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Computational tools can be used to design single molecules capable of modulating two or more targets simultaneously. By mapping the key interaction features for different targets, analogues of this compound could be rationally designed to have a specific polypharmacological profile, potentially leading to higher efficacy and lower chances of drug resistance.
| Computational Technique | Application for this compound Analogues | Desired Outcome |
| QSAR Modeling | Correlate structural descriptors with biological activity (e.g., antibacterial, CNS). imist.maresearchgate.net | Predict the potency of new designs before synthesis. |
| Molecular Docking | Simulate the binding pose and affinity within a target protein's active site. imist.ma | Identify key interactions and rationalize structure-activity relationships. |
| 4D-QSAR | Generate predictive models based on conformational ensembles and alignments. nih.gov | Improve prediction accuracy for designing highly selective ligands. |
| Pharmacophore Query | Create 3D electronic and steric feature maps required for activity. nih.govherts.ac.uk | Guide rational drug design and virtual screening of compound libraries. |
Integration into Advanced Materials Platforms with Tunable Properties
Beyond pharmaceuticals, the benzo[b]thiophene scaffold is a cornerstone of modern materials science, particularly in organic electronics. researchgate.netnih.gov The fused aromatic system provides the necessary electronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). bohrium.comacs.orgresearchgate.net
Future research on this compound in this area should explore:
Tunable Organic Semiconductors: The 3-keto and 6-chloro positions are ideal handles for synthetic modification. Derivatization at these sites can precisely tune the frontier molecular orbital (HOMO/LUMO) energy levels, which directly impacts the charge transport properties and performance in devices like OFETs. bohrium.com
Fluorescent Materials and Sensors: Oxidation of the thiophene (B33073) sulfur to a sulfoxide (B87167) or sulfone can dramatically alter the photophysical properties, leading to materials with high quantum yields and long excited-state lifetimes, suitable for fluorescence-based applications and sensors. colab.wsnih.gov The electron-withdrawing nature of the ketone in this compound could lead to interesting intramolecular charge-transfer characteristics upon suitable derivatization, resulting in novel fluorophores. nih.gov
Photochromic Materials: The benzo[b]furan core, a close relative, has been used as a platform for photochromic molecules where attached thiophene units undergo reversible electrocyclization. acs.org The this compound scaffold could be similarly functionalized to create novel, tunable photochromic systems for applications in smart windows or optical data storage.
Unexplored Reactivity and Chemodiversity for New Chemical Space Generation
The generation of new chemical entities relies on the exploration of unique and versatile building blocks. This compound is poised to be such a scaffold, with its reactivity offering pathways to vast and unexplored chemical space. The reactivity of the related benzo[b]thiophen-3(2H)-one 1,1-dioxide as a precursor to complex spiroheterocycles highlights the synthetic potential of the ketone at the C3-position. rsu.lvresearchgate.net
Future synthetic campaigns should investigate:
Reactions at the Carbonyl Group: The ketone is a gateway to a multitude of classical and modern chemical transformations. This includes condensations to form hydrazones and related structures, Wittig-type olefination, and additions of various nucleophiles to generate tertiary alcohols that can be further elaborated.
α-Functionalization: The methylene (B1212753) group adjacent to the ketone (C2 position) is activated and can be functionalized through enolate chemistry, allowing for alkylation, acylation, and condensation reactions to build molecular complexity.
Spirocyclizations: As demonstrated with the sulfone analogue, the ketone can participate in cascade reactions with bifunctional reagents to create intricate spirocyclic systems, a highly desirable motif in drug discovery for exploring three-dimensional chemical space. rsu.lvresearchgate.net
Modification of the Chloro Group: The chlorine atom on the benzene (B151609) ring can be replaced or modified through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, providing a late-stage diversification point for creating large compound libraries.
By systematically exploring these reaction pathways, chemists can generate novel libraries of compounds based on the this compound core, significantly expanding the available chemical space for screening in both drug discovery and materials science programs.
Q & A
Q. What are the recommended synthetic routes for 6-Chlorobenzo[B]thiophen-3(2H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via directed ortho-metalation (DoM) of N,N-diethyl-2-(methylsulfanyl)arylamides using LDA (lithium diisopropylamide), followed by condensation with aromatic aldehydes (e.g., cinnamaldehyde) . Key optimization steps include:
- Temperature control : Maintaining sub-zero temperatures (-78°C) during metalation to prevent side reactions.
- Solvent selection : Tetrahydrofuran (THF) for optimal LDA reactivity.
- Purification : Reverse-phase HPLC with methanol-water gradients (30%→100%) to isolate high-purity products (>95%) .
Table 1 : Comparative synthesis routes and yields:
| Method | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| DoM + Aldehyde Cond. | LDA | THF | 85–92 | 95–98 | |
| Nucleophilic Addition | None | CH₂Cl₂ | 67–73 | 90–92 |
Q. How should researchers handle and store this compound to ensure safety and stability in laboratory settings?
- Methodological Answer :
- Storage : Seal in moisture-resistant containers under dry conditions (RH <30%) at room temperature (20–25°C). Avoid exposure to light due to potential photodegradation .
- Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic vapors (e.g., sulfur oxides) upon decomposition. Monitor airborne concentrations using OSHA-compliant methods .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include δ 7.8–8.2 ppm (aromatic protons) and δ 180–185 ppm (carbonyl carbon) .
- IR Spectroscopy : Confirm C=O stretches at 1680–1720 cm⁻¹ and C-Cl bonds at 550–600 cm⁻¹ .
- X-ray Crystallography : Resolve spiro carbon configurations and envelope conformations of thiophene rings (e.g., C9 hydrogen cis to carbonyl in derivatives) .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in forming heterocyclic derivatives, and how can these pathways be validated experimentally?
- Methodological Answer : The compound undergoes [1,3]-hydride shifts and electrocyclic ring closures at >200°C to form fused heterocycles (e.g., [1]benzothieno[3,2-b]pyrans). Mechanistic validation strategies:
- Isotopic Labeling : Use deuterated analogs to track hydride shifts via MS/MS fragmentation patterns.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps .
Q. How do computational methods like DFT aid in predicting the electronic and nonlinear optical (NLO) properties of this compound derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal hyperpolarizability (β) enhancements due to bond-length alternation (BLA) in the thiophene backbone. Key steps:
- Geometry Optimization : Use Gaussian 09 to minimize energy.
- NLO Prediction : Calculate β values from molecular dipole moments and polarizabilities.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm charge-transfer transitions .
Q. What strategies can resolve contradictions in reported data on the physicochemical properties of this compound, such as solubility or thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under inert atmospheres to resolve discrepancies in thermal stability (e.g., reported Td ranges: 200–250°C) .
- Solubility Studies : Use Hansen solubility parameters (HSPiP software) to correlate experimental solubility in aprotic solvents (e.g., DMSO, DMF) with polarity indices.
Q. Data Sources and Validation :
- Cross-referenced synthesis protocols (e.g., DoM vs. nucleophilic addition) to highlight methodological diversity .
- Validated computational models against crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
